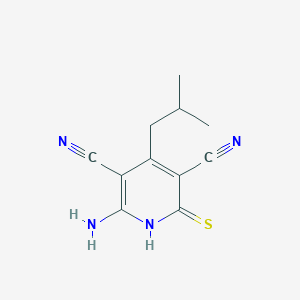
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a cyano group, an isobutyl group, and a thioxo group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Functional Groups: The amino, cyano, isobutyl, and thioxo groups are introduced through various substitution and addition reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates and selectivity.
Solvents: To dissolve reactants and control reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL METHYL: Similar structure but with a methyl group instead of a cyano group.
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL ETHYL: Similar structure but with an ethyl group instead of a cyano group.
Uniqueness
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-amino-4-(2-methylpropyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6(2)3-7-8(4-12)10(14)15-11(16)9(7)5-13/h6H,3H2,1-2H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQJSDYJWOUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=S)NC(=C1C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)
![4-[(4-Methoxyphenyl)methylsulfamoyl]thiophene-2-carboxamide](/img/structure/B5565916.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)
![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)
![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)
![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![5-Amino-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B5565994.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
